Toxicity profile and safety data sheet (SDS) for 2,6-Dibromo-4-chlorobenzoic acid
Toxicity profile and safety data sheet (SDS) for 2,6-Dibromo-4-chlorobenzoic acid
Title: Toxicity Profile and Safety Data Sheet (SDS) Architecture for 2,6-Dibromo-4-chlorobenzoic Acid: A Technical Guide for Preclinical Development
Executive Summary
2,6-Dibromo-4-chlorobenzoic acid (CAS: 188663-74-3) is a heavily halogenated aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Due to its unique tri-halogenated substitution pattern, the molecule exhibits distinct physicochemical properties that directly govern its toxicological profile and handling requirements. This whitepaper synthesizes the chemical causality behind its safety data sheet (SDS) classifications, outlines its mechanistic toxicology, and provides self-validating experimental protocols for rigorous safety screening.
Physicochemical Architecture & Structural Causality
The toxicological behavior of 2,6-Dibromo-4-chlorobenzoic acid is inextricably linked to its molecular structure. The presence of two bromine atoms at the ortho positions (2,6) and a chlorine atom at the para position (4) relative to the carboxylic acid group creates a highly electron-deficient aromatic ring.
-
Acidity (pKa): The strong electron-withdrawing inductive (-I) effects of the halogens significantly stabilize the carboxylate anion. Consequently, the predicted pKa drops to approximately 1.27[1], making it a relatively strong organic acid. This high acidity is the primary driver for its localized irritant properties on biological tissues.
-
Lipophilicity & Steric Bulk: The bulky bromine atoms create significant steric hindrance around the carboxyl group, potentially limiting its conjugation with certain metabolic enzymes. Furthermore, the halogens increase the overall lipophilicity (estimated LogP > 3.5), facilitating rapid partitioning into lipid bilayers and the stratum corneum, which exacerbates dermal toxicity and cellular penetration.
Comprehensive Safety Data Sheet (SDS) Parameters
Based on standardized Global Harmonized System (GHS) classifications for this compound[2], the following table summarizes the critical safety and hazard parameters.
Table 1: Physicochemical and Hazard Profile of 2,6-Dibromo-4-chlorobenzoic acid
| Parameter | Value / GHS Classification | Mechanistic Causality & Implication |
| CAS Number | 188663-74-3[1] | Unique regulatory identification for tracking. |
| Molecular Weight | 314.36 g/mol [1] | Moderate size; falls within limits to permeate biological membranes efficiently. |
| Boiling Point | ~358.0 °C (Predicted)[1] | Low volatility at room temperature; airborne dust is the primary inhalation risk. |
| H302 | Harmful if swallowed[2] | Acute systemic toxicity via rapid gastrointestinal tract absorption. |
| H315 | Causes skin irritation[2] | Acidic disruption of epidermal lipid bilayers (driven by low pKa). |
| H319 | Causes serious eye irritation[2] | Rapid protein denaturation and cellular damage in corneal tissue. |
| H335 | May cause respiratory irritation[2] | Mucosal inflammation upon inhalation of crystalline micro-particulates. |
| GHS Pictogram | GHS07 (Exclamation mark)[2] | Standard visual indicator for acute toxicity and localized irritation. |
Mechanistic Toxicology & Cellular Pathways
When introduced into biological systems, halogenated benzoic acids undergo hepatic biotransformation. While the carboxylic acid moiety is typically targeted for Phase II glucuronidation, the heavily halogenated ring can induce localized oxidative stress[3]. Cytochrome P450 (CYP450) attempts to oxidize the sterically hindered ring, which can lead to electron uncoupling and the generation of Reactive Oxygen Species (ROS). If the ROS burden exceeds the cellular Glutathione (GSH) scavenging capacity, lipid peroxidation and subsequent apoptosis occur.
Fig 1: Proposed cellular metabolism and oxidative stress pathway for 2,6-Dibromo-4-chlorobenzoic acid.
Validated Experimental Protocols for Toxicity Profiling
To empirically validate the safety profile of this compound during preclinical development, rigorous, self-validating in vitro assays are mandatory. The following protocols are designed with internal controls to ensure data integrity and prevent false positives/negatives.
Fig 2: Standardized high-throughput toxicity screening workflow for halogenated benzoic acids.
Protocol A: In Vitro Hepatotoxicity Assessment (MTT Assay)
Purpose: To determine the half-maximal inhibitory concentration (IC50) of the compound in human liver carcinoma cells (HepG2), simulating hepatic exposure.
-
Step 1: Cell Seeding. Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.
-
Step 2: Compound Preparation. Dissolve 2,6-Dibromo-4-chlorobenzoic acid in 100% molecular-grade DMSO to create a 100 mM stock. Perform serial dilutions in culture media. Causality Note: Ensure the final DMSO concentration in all wells (including controls) strictly does not exceed 0.1% (v/v). Higher concentrations of DMSO will independently induce solvent-mediated cytotoxicity, skewing the IC50 data.
-
Step 3: Exposure & Self-Validation. Treat cells with the compound concentration gradient (1 µM to 1000 µM) for 48 hours.
-
Negative Control: Cells treated with 0.1% DMSO vehicle (establishes 100% viability baseline).
-
Positive Control: Cells treated with 0.1% Triton X-100 (validates the assay's dynamic range and ability to detect complete membrane lysis).
-
-
Step 4: MTT Incubation. Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.
-
Step 5: Solubilization & Readout. Aspirate the MTT solution. Add 100 µL of DMSO to solubilize the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Protocol B: Mutagenicity Screening (Ames Test - OECD 471)
Purpose: To evaluate the potential of the heavily halogenated structure to induce point mutations, utilizing Salmonella typhimurium strains.
-
Step 1: Strain Preparation. Culture histidine-dependent S. typhimurium strains (TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight.
-
Step 2: S9 Mix Formulation. Prepare mammalian liver post-mitochondrial fraction (S9 mix) to simulate hepatic metabolic activation. This is critical because the parent compound might be electrophilically inert until metabolized into a reactive intermediate[3].
-
Step 3: Overlay Agar Preparation. Combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound (at various non-toxic doses), and 0.5 mL of S9 mix (or buffer for the -S9 condition) into 2 mL of molten top agar containing trace histidine and biotin.
-
Step 4: Plating & Incubation. Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.
-
Step 5: Self-Validating Controls & Counting.
-
Vehicle Control: DMSO only (establishes the spontaneous reversion baseline).
-
Positive Control (-S9): Sodium azide (validates strain sensitivity to direct-acting mutagens).
-
Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic activity of the S9 mix; if this fails, the entire batch of S9 is compromised).
-
Analysis: Count revertant colonies. A dose-dependent increase of ≥2 -fold over the vehicle control indicates a positive mutagenic response.
-
Conclusion & Handling Directives
2,6-Dibromo-4-chlorobenzoic acid is a potent chemical intermediate that requires stringent handling protocols due to its H302, H315, H319, and H335 classifications[2]. The convergence of high acidity (pKa ~1.27)[1] and lipophilicity dictates that personnel must utilize Class II biological safety cabinets or chemical fume hoods when handling the powder to prevent inhalation of irritant dust. Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles are mandatory to prevent dermal and ocular protein denaturation.
References
-
National Center for Biotechnology Information (NCBI). "2,6-Dibromo-4-chlorobenzoic acid | C7H3Br2ClO2 | CID 71348513." PubChem, [Link]
